N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
Description
N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative featuring a hybrid heterocyclic system. The molecule comprises:
- Oxalamide backbone: A central -NH-C(=O)-C(=O)-NH- structure, common in bioactive compounds due to its hydrogen-bonding capacity and conformational rigidity.
- Thiophene-furan substituent: A thiophene ring substituted at the 5-position with a furan-2-carbonyl group.
- 2-Methoxyethyl group: A polar, ether-containing side chain that enhances solubility compared to hydrophobic substituents like chlorophenyl or benzyl groups.
Properties
IUPAC Name |
N'-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-8-6-16-14(19)15(20)17-9-10-4-5-12(23-10)13(18)11-3-2-7-22-11/h2-5,7H,6,8-9H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRCSPZWBRFISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
The compound’s structural uniqueness lies in its thiophene-furan and methoxyethyl groups. Below is a comparison with key analogs:
Key Observations :
- Antiviral Activity : Thiazole- and piperidinyl-substituted oxalamides (e.g., compound 13) show direct anti-HIV activity, likely due to interactions with viral entry proteins. The target’s thiophene-furan group may alter binding affinity due to differences in ring size and electronic properties .
- Metabolism : Methoxy groups (as in S336) are typically metabolized via demethylation, but the thiophene-furan system may introduce alternative pathways, such as oxidation, affecting toxicity profiles .
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